molecular formula C7H14ClN B13592661 (S)-2-cyclopropylpyrrolidine HCl

(S)-2-cyclopropylpyrrolidine HCl

Cat. No.: B13592661
M. Wt: 147.64 g/mol
InChI Key: OJKJZUXVQAPXRU-FJXQXJEOSA-N
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Description

(S)-2-cyclopropylpyrrolidine hydrochloride is a chiral compound with a cyclopropyl group attached to a pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-cyclopropylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrrolidine derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of (S)-2-cyclopropylpyrrolidine hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is typically purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-cyclopropylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclopropylpyrrolidine ketones or aldehydes.

    Reduction: Formation of cyclopropylpyrrolidine alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-cyclopropylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-cyclopropylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter levels or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

    ®-2-cyclopropylpyrrolidine hydrochloride: The enantiomer of (S)-2-cyclopropylpyrrolidine hydrochloride, with similar but distinct biological activities.

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine, used in similar synthetic applications.

    Pyrrolidine: The parent compound without the cyclopropyl group, used widely in organic synthesis.

Uniqueness

(S)-2-cyclopropylpyrrolidine hydrochloride is unique due to its chiral nature and the presence of both a cyclopropyl group and a pyrrolidine ring. This combination imparts specific reactivity and biological activity that is not observed in its simpler analogs.

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

(2S)-2-cyclopropylpyrrolidine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-2-7(8-5-1)6-3-4-6;/h6-8H,1-5H2;1H/t7-;/m0./s1

InChI Key

OJKJZUXVQAPXRU-FJXQXJEOSA-N

Isomeric SMILES

C1C[C@H](NC1)C2CC2.Cl

Canonical SMILES

C1CC(NC1)C2CC2.Cl

Origin of Product

United States

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